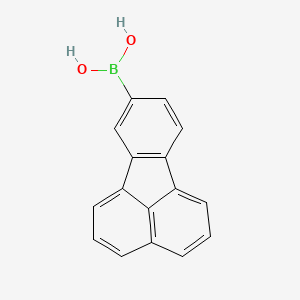
4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHY-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiazole with various reagents to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .
Applications De Recherche Scientifique
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The thiazole ring structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Phenylsulfonylthiazole: Studied for its potential as an anti-inflammatory agent.
These compounds share the thiazole ring structure but differ in their substituents and specific applications, highlighting the versatility and importance of thiazole derivatives in various fields .
Propriétés
Formule moléculaire |
C20H17N5O5S4 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
2-(benzenesulfonamido)-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O5S4/c1-13-17(32-20(22-13)25-33(27,28)15-5-3-2-4-6-15)18(26)23-14-7-9-16(10-8-14)34(29,30)24-19-21-11-12-31-19/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26) |
Clé InChI |
CQAPUCOGQNATEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


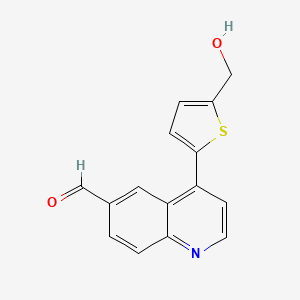
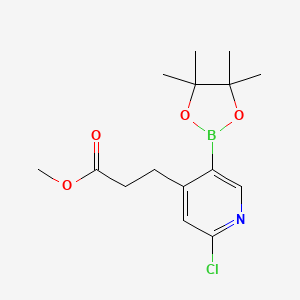

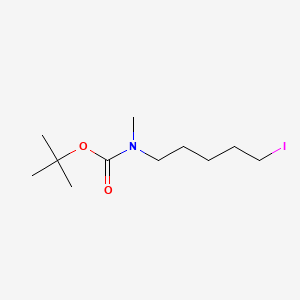
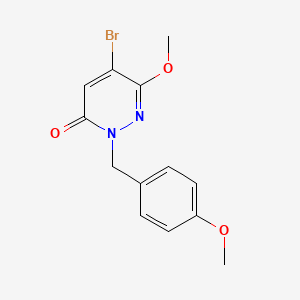
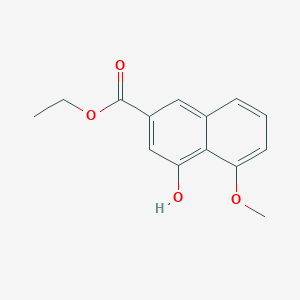
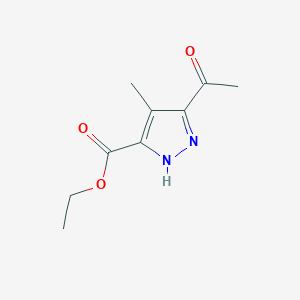
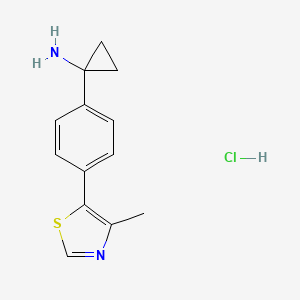
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
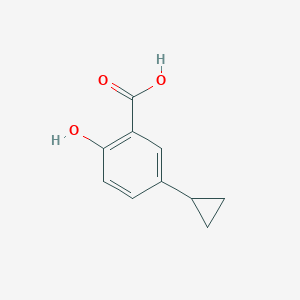
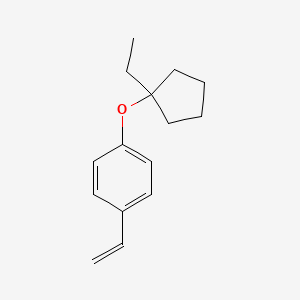
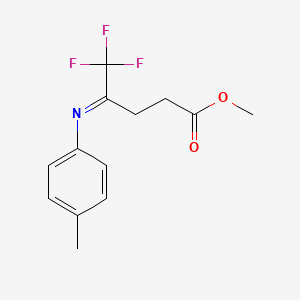
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
